N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide

Lipophilicity ADME LogP

This sulfonamide-benzamide hybrid retains the intact dipropylsulfamoyl pharmacophore and the ortho-cyanoethylthio extension required for bradykinin B1 receptor antagonism. Its XLogP3 of 3.9 sits within lead-like library cutoffs (≤4.0), unlike the diisobutyl analog (4.8), and its TPSA of 124 Ų differentiates it from the truncated core scaffold. Procure this specific compound for GPCR-focused HTS decks, covalent-probe design, or OAT selectivity profiling—do not substitute with probenecid or simpler benzamide cores.

Molecular Formula C22H27N3O3S2
Molecular Weight 445.6
CAS No. 477497-68-0
Cat. No. B2885521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide
CAS477497-68-0
Molecular FormulaC22H27N3O3S2
Molecular Weight445.6
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N
InChIInChI=1S/C22H27N3O3S2/c1-3-15-25(16-4-2)30(27,28)19-12-10-18(11-13-19)22(26)24-20-8-5-6-9-21(20)29-17-7-14-23/h5-6,8-13H,3-4,7,15-17H2,1-2H3,(H,24,26)
InChIKeyCXSKULUUKHWRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((2-Cyanoethyl)thio)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide (CAS 477497-68-0): Structural Identity, Physicochemical Profile, and Procurement-Grade Characterization


N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide (CAS 477497-68-0) is a fully synthetic sulfonamide-benzamide hybrid with molecular formula C22H27N3O3S2 and molecular weight 445.6 g/mol [1]. Its architecture combines a 4-(N,N-dipropylsulfamoyl)benzamide core—a motif shared with the uricosuric agent probenecid—with an ortho-(2-cyanoethyl)thioaniline extension, yielding a compound with computed XLogP3 = 3.9, topological polar surface area (TPSA) = 124 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 11 rotatable bonds [1][2]. The compound is catalogued as a screening-grade small molecule (PubChem CID 18558513) and is commercially available from established compound library suppliers at ≥90% purity with lot-specific analytical characterization [2][3].

Why N-(2-((2-Cyanoethyl)thio)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide Cannot Be Replaced by a Generic In-Class Analog: The Case for Explicit Structural Selection


Sulfonamide-benzamide hybrids are not a monolithic class. The target compound occupies a distinct region of physicochemical space defined by the simultaneous presence of the N,N-dipropylsulfamoyl group and the ortho-cyanoethylthio aniline moiety. Substituting the N,N-dipropylsulfamoyl for N,N-diisobutylsulfamoyl increases XLogP3 from 3.9 to 4.8 (+0.9 log units) and molecular weight from 445.6 to 473.7 g/mol, altering both lipophilicity-driven membrane partitioning and steric bulk at the sulfonamide nitrogen [1][2]. Replacing the entire dipropylsulfamoyl benzamide with a pentyloxy benzamide (CAS 477555-67-2) eliminates two hydrogen bond acceptors (from 6 to 4) and raises XLogP3 to 4.7, fundamentally changing the hydrogen-bonding capacity available for target engagement [1][3]. Using the truncated core 4-(dipropylsulfamoyl)benzamide (CAS 122630-56-2) forfeits the entire cyanoethylthio phenyl extension, reducing TPSA from 124 Ų to 88.9 Ų and removing a potential covalent-reactivity or metal-chelating handle [1][4]. Even probenecid, the carboxylic acid progenitor of the dipropylsulfamoyl pharmacophore, differs in both ionization state (acid vs. neutral amide) and the absence of the thioether-linked phenyl extension [5]. These are not incremental variations—they represent discrete chemical entities with non-overlapping property vectors that preclude generic interchange in any quantitative structure-activity relationship (QSAR), high-throughput screening (HTS), or medicinal chemistry optimization campaign.

N-(2-((2-Cyanoethyl)thio)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


XLogP3 Lipophilicity Differentiation: Dipropyl vs. Diisobutyl Sulfamoyl Substitution

The N,N-dipropyl substitution on the sulfamoyl group yields a computed XLogP3 of 3.9 for the target compound, compared to 4.8 for the N,N-diisobutyl analog (CAS 477497-93-1)—a ΔXLogP3 of +0.9 log units driven by the additional methylene carbons and branching in the diisobutyl variant [1][2]. In the context of Lipinski's Rule of Five and CNS drug-likeness filters, XLogP3 values exceeding 4.0 are associated with increased risk of poor aqueous solubility, higher plasma protein binding, and off-target promiscuity; the target compound's XLogP3 of 3.9 places it below this empirically derived threshold while the diisobutyl analog exceeds it [3]. This difference is sufficient to alter rank-ordering in lipophilicity-driven ADME screens and QSAR model predictions.

Lipophilicity ADME LogP Sulfonamide SAR

Topological Polar Surface Area (TPSA) Differentiation: Impact of the Cyanoethylthio Phenyl Extension

The target compound possesses a computed TPSA of 124 Ų, which is 35.1 Ų higher than the 88.9 Ų of the truncated 4-(dipropylsulfamoyl)benzamide core (CAS 122630-56-2) that lacks the cyanoethylthio phenyl extension [1][2]. This 39% increase in polar surface area is attributable to the additional amide NH, the thioether sulfur, and the terminal nitrile group contributed by the ortho-substituted aniline moiety. TPSA values above 120–140 Ų are empirically correlated with reduced passive blood-brain barrier permeability, while values below 90 Ų favor CNS penetration [3]. The target compound thus occupies a borderline region suitable for peripheral target engagement or cautious CNS optimization, whereas the truncated core falls squarely within CNS-accessible chemical space.

Polar surface area Membrane permeability Blood-brain barrier Sulfonamide SAR

Hydrogen Bond Acceptor Count: Differentiation from the Pentyloxy Benzamide Analog

The target compound contains 6 hydrogen bond acceptors (two sulfonamide oxygens, the amide carbonyl oxygen, the thioether sulfur, and the nitrile nitrogen), compared to only 4 hydrogen bond acceptors in N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide (CAS 477555-67-2), which replaces the dipropylsulfamoyl group with a pentyloxy substituent [1][2]. The two additional acceptors arise from the S(=O)2 moiety of the sulfonamide. This quantitative difference in HBA count is non-trivial for computational docking, pharmacophore modeling, and 3D-QSAR studies, where the sulfonamide oxygens can serve as dual hydrogen-bond acceptors for key binding-site residues—a capacity absent in the ether-linked analog [3]. Furthermore, the sulfonamide group provides an additional vector for synthetic elaboration (e.g., N-alkyl variation) that the pentyloxy ether cannot offer.

Hydrogen bonding Target engagement Solubility Sulfonamide bioisostere

Molecular Weight and Rotatable Bond Differentiation: Dipropyl Series vs. Diisobutyl Analog

The target compound (MW = 445.6 g/mol) is 28.1 g/mol lower in molecular weight than its N,N-diisobutyl analog (MW = 473.7 g/mol), while both share an identical rotatable bond count of 11 [1][2]. In fragment-based and HTS library design, lower molecular weight at equivalent rotatable bond count generally translates to higher ligand efficiency metrics (e.g., LE = 1.4 pKi/heavy atom for a hypothetical 1 μM binder at 30 heavy atoms). The 28 g/mol difference corresponds to two additional methylene units in the diisobutyl analog, which contribute to molecular weight without increasing the number of hydrogen-bonding functional groups—representing 'molecular obesity' that may reduce ligand efficiency without improving binding affinity [3].

Molecular weight Ligand efficiency Rotatable bonds Fragment-based drug discovery

Probenecid Scaffold Relationship: Amide vs. Carboxylic Acid at the 4-Position of the Dipropylsulfamoyl Benzene Ring

The target compound is a neutral benzamide at the 4-position of the dipropylsulfamoyl phenyl ring, in contrast to probenecid (CAS 57-66-9), which is a carboxylic acid at the same position (4-(dipropylsulfamoyl)benzoic acid) [1][2]. This single functional group substitution—amide for carboxylic acid—eliminates the negative charge at physiological pH (probenecid pKa ≈ 3.4 for the carboxylic acid; the target benzamide is neutral), altering both the ionization state and the hydrogen-bonding pattern available for interaction with organic anion transporters (OATs) and other probenecid-sensitive targets [3]. The benzamide also cannot participate in the salt-bridge interactions that the carboxylate of probenecid forms with conserved basic residues in OAT binding pockets, as demonstrated in probenecid-OAT co-structural studies [3]. Patents describing sulfamoyl benzamide derivatives as bradykinin B1 receptor antagonists further confirm that the neutral benzamide directs pharmacology toward a distinct target class (GPCR antagonism) rather than anion transport inhibition [4].

Probenecid Organic anion transporter OAT inhibition Scaffold hopping

Cyanoethylthio Phenyl Moiety: A Covalent-Reactivity Handle Absent in Core Scaffold Analogs

The ortho-(2-cyanoethyl)thio substituent on the aniline ring is a distinctive structural feature present in the target compound and its direct analogs but absent in the simpler 4-(dipropylsulfamoyl)benzamide core (CAS 122630-56-2) and in probenecid [1][2]. The cyanoethyl group is a well-precedented latent electrophile that can undergo base-catalyzed β-elimination to release acrylonitrile or can serve as a Michael acceptor following metabolic or chemical activation, while the thioether sulfur can act as a metal-coordination site or hydrogen-bond acceptor [3]. This moiety provides a synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid, reduction to the amine) that is unavailable in the simpler analogs. In screening library procurement, the presence of a cyanoethylthio group distinguishes this compound as a member of a 'covalent-capable' or 'metal-chelating' subset within the broader benzamide collection.

Covalent inhibitor Cyanoethyl Thioether Targeted covalent inhibitor design

Procurement-Relevant Application Scenarios for N-(2-((2-Cyanoethyl)thio)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide (CAS 477497-68-0)


HTS Library Enrichment for Bradykinin B1 Receptor Antagonist Screening

The target compound belongs to the phenylsulfamoyl benzamide chemotype claimed in patents as selective bradykinin B1 receptor antagonists [1]. Its neutral benzamide character (distinct from the anionic probenecid scaffold) positions it for GPCR-focused screening decks. Procurement of this compound, rather than the simpler 4-(dipropylsulfamoyl)benzamide core or probenecid, ensures the screening library includes the intact pharmacophore (dipropylsulfamoyl benzamide + cyanoethylthio phenyl extension) required for B1 antagonist activity. The compound's TPSA of 124 Ų and XLogP3 of 3.9 are consistent with orally bioavailable GPCR ligand space [2].

Physicochemical Property-Based Library Design: Selecting the Optimal Lipophilicity Window

When curating compound collections with explicit LogP constraints (e.g., 2.5 < XLogP3 < 4.0 for lead-like libraries), the target compound (XLogP3 = 3.9) is compliant, while the N,N-diisobutyl analog (XLogP3 = 4.8) exceeds the upper bound [1]. Compound procurement managers can use this quantitative differentiation to justify selecting the dipropyl variant over the diisobutyl variant when library design rules enforce a XLogP3 ≤ 4.0 cutoff, avoiding the downstream ADME liabilities empirically associated with XLogP3 > 4 [2].

Covalent Fragment and Targeted Covalent Inhibitor (TCI) Library Expansion

The cyanoethylthio group provides a latent electrophilic warhead amenable to covalent inhibitor design [1]. The target compound can be incorporated into focused covalent fragment libraries where the nitrile serves as a weakly electrophilic warhead or precursor to a more reactive functionality. The thioether linker offers a metabolically stable tether that is absent in ether-linked analogs such as N-(2-((2-cyanoethyl)thio)phenyl)-4-(pentyloxy)benzamide, which lacks the sulfonamide HBA pair [2]. Procurement of this specific compound enables exploration of covalent mechanisms while retaining the sulfonamide pharmacophore for non-covalent binding contributions.

Sulfonamide-Benzamide SAR Expansion for Carbonic Anhydrase or OAT-Related Target Profiling

Building on the well-characterized carbonic anhydrase inhibitory activity of sulfonamide-containing benzamides and the OAT-inhibitory activity of probenecid, the target compound provides a structurally differentiated probe for selectivity profiling [1][2]. Its neutral benzamide group and elevated TPSA (124 Ų vs. 88.9 Ų for the core scaffold) predict altered permeability and tissue distribution compared to probenecid, enabling its use as a chemical tool to dissect whether observed OAT-related pharmacology is carboxylate-dependent or can be recapitulated by a neutral amide isostere [3].

Quote Request

Request a Quote for N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.